molecular formula C19H21N3O4S B3445237 N-[4-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)phenyl]acetamide

N-[4-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)phenyl]acetamide

Cat. No. B3445237
M. Wt: 387.5 g/mol
InChI Key: TWGOLQIDHGWWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)phenyl]acetamide, also known as NSC 745887, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized by the National Cancer Institute (NCI) in the United States and has since been the subject of numerous scientific studies.

Scientific Research Applications

Crystal Structure Analysis

A study by Obaleye, Caira, and Tella (2008) revealed the crystal structure of a complex containing a metabolite of N-[4-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)phenyl]acetamide. This complex exhibited moderate growth inhibition of several bacteria in vitro, highlighting its potential in antimicrobial research (Obaleye, Caira, & Tella, 2008).

Quantum Mechanical Analysis and Docking Studies

Shukla and Yadava (2020) conducted quantum mechanical calculations on a similar molecule for its physicochemical and electronic structure parameters. Their study included molecular docking with the O-acetyl-serine-sulfhydrylase enzyme, indicating potential applications in combating Entamoeba histolytica illness (Shukla & Yadava, 2020).

Synthesis and Antimicrobial Evaluation

Darwish, Atia, and Farag (2014) utilized a derivative of this compound for synthesizing a variety of heterocycles with sulfamoyl moiety. These compounds were evaluated for their in vitro antibacterial and antifungal activities, demonstrating promising results (Darwish, Atia, & Farag, 2014).

Structural and Antimicrobial Studies

Another study by Benvenuti et al. (1997) focused on synthesizing derivatives of 1H-benzoimidazol-2-ylamine and evaluating their antimicrobial and genotoxic activities. This highlights the diverse applicability of these compounds in medical and pharmaceutical research (Benvenuti et al., 1997).

Enzyme Inhibitory Potential

Research by Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides, which included derivatives of N-[4-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)phenyl]acetamide. They focused on their inhibitory activities against alpha-glucosidase and acetylcholinesterase, indicating potential therapeutic applications (Abbasi et al., 2019).

properties

IUPAC Name

N-[4-[[2-(pyrrolidine-1-carbonyl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-14(23)20-15-8-10-16(11-9-15)27(25,26)21-18-7-3-2-6-17(18)19(24)22-12-4-5-13-22/h2-3,6-11,21H,4-5,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGOLQIDHGWWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[2-(Pyrrolidine-1-carbonyl)-phenylsulfamoyl]-phenyl}-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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